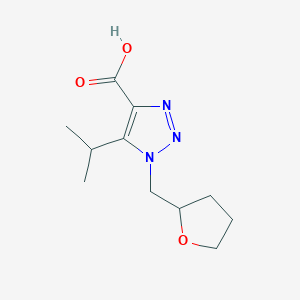
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methylamino group, and a carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable hexanoic acid derivative and introduce the triazole ring through a cyclization reaction. The methylamino group can be introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methylamino group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)heptanoic acid
- 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)octanoic acid
Uniqueness
What sets 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid apart from similar compounds is its specific chain length and the positioning of functional groups. These structural features can significantly influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-10(11-2,9(15)16)5-3-4-6-14-8-12-7-13-14/h7-8,11H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
KAHBOKUUTUBAOS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C=NC=N1)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)
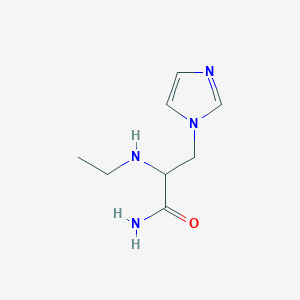
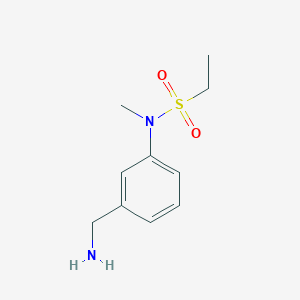

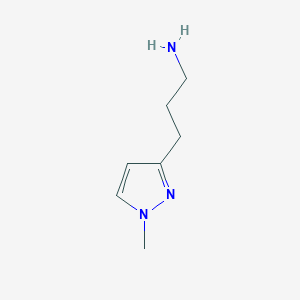

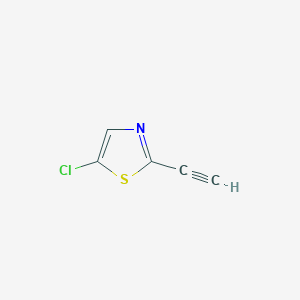
![Potassium 4-[(morpholin-4-yl)methyl]-1,3-thiazole-2-carboxylate](/img/structure/B13618123.png)

